Cas no 41594-08-5 (C-Peptide 2 (rat) trifluoroacetate salt)

C-Peptide 2 (rat) trifluoroacetate salt is a synthetic peptide analog corresponding to the rat C-peptide sequence, commonly used in metabolic and diabetes research. The trifluoroacetate salt form enhances solubility and stability, making it suitable for in vitro and in vivo applications. This high-purity peptide is rigorously characterized by HPLC and mass spectrometry to ensure consistency and reliability. Its primary utility lies in studying insulin biosynthesis, secretion, and related physiological pathways due to its role as a byproduct of proinsulin cleavage. The product is ideal for researchers investigating pancreatic β-cell function, insulin resistance, and diabetes mechanisms, offering precise biochemical tools for controlled experimental conditions.
C-Peptide 2 (rat) trifluoroacetate salt structure
41594-08-5 structure
Product Name:C-Peptide 2 (rat) trifluoroacetate salt
CAS No:41594-08-5
MF:C135H222N38O49
MW:3161.43241262436
CID:331730
PubChem ID:131853811
Update Time:2025-10-16

C-Peptide 2 (rat) trifluoroacetate salt Chemical and Physical Properties

Names and Identifiers

    • Proinsulin C-peptide II(rat) (9CI)
    • C-PEPTIDE 2 (RAT)
    • C-Peptide 2 (rat) Proinsulin 2 (33-63) (rat), Insulin 2 Precursor (57-87) (rat), Preproinsulin 2 (57
    • GLU-VAL-GLU-ASP-PRO-GLN-VAL-ALA-GLN-LEU-GLU-LEU-GLY-GLY-GLY-PRO-GLY-ALA-GLY-ASP-LEU-GLN-THR-LEU-ALA-LEU-GLU-VAL-ALA-ARG-GLN
    • C-Peptide 2 (rat) trifluoroacetate salt
    • H-Glu-Val-Glu-Asp-Pro-Gln-Val-Ala-Gln-Leu-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Asp-Leu-Gln-Thr-Leu-Ala-Leu-Glu-Val-Ala-Arg-Gln-OH
    • DA-52115
    • 41594-08-5
    • AKOS040758122
    • C-Peptide 2, rat
    • Inchi: 1S/C135H222N38O49/c1-59(2)47-81(163-117(204)77(33-41-100(186)187)157-124(211)84(50-62(7)8)164-116(203)74(29-36-90(137)175)155-111(198)70(20)152-129(216)105(64(11)12)169-119(206)76(31-38-92(139)177)159-128(215)89-27-24-46-173(89)133(220)87(53-104(194)195)167-118(205)78(34-42-101(188)189)160-131(218)107(66(15)16)168-113(200)72(136)28-40-99(184)185)114(201)147-55-95(180)144-54-94(179)145-58-98(183)172-45-23-26-88(172)127(214)148-56-96(181)149-67(17)109(196)146-57-97(182)153-86(52-103(192)193)126(213)165-85(51-63(9)10)125(212)156-75(30-37-91(138)176)121(208)171-108(71(21)174)132(219)166-82(48-60(3)4)122(209)150-68(18)112(199)162-83(49-61(5)6)123(210)158-79(35-43-102(190)191)120(207)170-106(65(13)14)130(217)151-69(19)110(197)154-73(25-22-44-143-135(141)142)115(202)161-80(134(221)222)32-39-93(140)178/h59-89,105-108,174H,22-58,136H2,1-21H3,(H2,137,175)(H2,138,176)(H2,139,177)(H2,140,178)(H,144,180)(H,145,179)(H,146,196)(H,147,201)(H,148,214)(H,149,181)(H,150,209)(H,151,217)(H,152,216)(H,153,182)(H,154,197)(H,155,198)(H,156,212)(H,157,211)(H,158,210)(H,159,215)(H,160,218)(H,161,202)(H,162,199)(H,163,204)(H,164,203)(H,165,213)(H,166,219)(H,167,205)(H,168,200)(H,169,206)(H,170,207)(H,171,208)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,221,222)(H4,141,142,143)/t67-,68-,69-,70-,71+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,105-,106-,107-,108-/m0/s1
    • InChI Key: FTQDECCCBSIKKA-KSSULORUSA-N
    • SMILES: O=C([C@@H]1CCCN1C([C@H](CC(=O)O)NC([C@H](CCC(=O)O)NC([C@H](C(C)C)NC([C@H](CCC(=O)O)N)=O)=O)=O)=O)N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(NCC(NCC(NCC(N1CCC[C@H]1C(NCC(N[C@H](C(NCC(N[C@@H](CC(=O)O)C(N[C@H](C(N[C@H](C(N[C@@H]([C@@H](C)O)C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(=O)O)CCC(N)=O)=O)CCCNC(=N)N)=O)=O)C(C)C)=O)CCC(=O)O)=O)CC(C)C)=O)=O)CC(C)C)=O)=O)CCC(N)=O)=O)CC(C)C)=O)=O)=O)C)=O)=O)=O)=O)=O)=O)CC(C)C)=O)CCC(=O)O)=O)CC(C)C)=O)CCC(N)=O)=O)C)=O)C(C)C)=O)CCC(N)=O

Computed Properties

  • Exact Mass: 3160.60814g/mol
  • Monoisotopic Mass: 3159.604786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 44
  • Hydrogen Bond Acceptor Count: 51
  • Heavy Atom Count: 222
  • Rotatable Bond Count: 106
  • Complexity: 7620
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 27
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 3161.4g/mol
  • XLogP3: -12.4
  • Topological Polar Surface Area: 1400

C-Peptide 2 (rat) trifluoroacetate salt Pricemore >>

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Additional information on C-Peptide 2 (rat) trifluoroacetate salt

Comprehensive Analysis of C-Peptide 2 (rat) trifluoroacetate salt (CAS No. 41594-08-5): Structure, Applications, and Research Insights

C-Peptide 2 (rat) trifluoroacetate salt (CAS No. 41594-08-5) is a biologically active peptide derivative widely utilized in endocrinology and diabetes research. This synthetic analog of rat C-peptide is engineered to mimic the physiological properties of endogenous peptides, offering researchers a stable and high-purity tool for metabolic studies and signal transduction investigations. The trifluoroacetate (TFA) salt form enhances solubility in aqueous buffers, making it ideal for in vitro assays and cell culture applications.

Recent advancements in peptide therapeutics have spurred interest in C-Peptide 2 (rat), particularly for its role in diabetic complications research. Studies suggest that C-peptide may exert protective effects on vascular and neural tissues, addressing key questions in microvascular dysfunction – a hot topic in current biomedical literature. Researchers frequently search for "mechanisms of C-peptide action" or "peptide-based diabetes treatments," reflecting the compound's relevance in cutting-edge science.

The molecular structure of 41594-08-5 features a 31-amino acid chain with specific modifications to enhance stability. Mass spectrometry analysis confirms its molecular weight of 3,420 Da (±5 Da), while HPLC demonstrates >98% purity – critical parameters for reproducible research. These quality benchmarks align with growing demands for standardized research reagents in translational medicine, a frequently searched term in academic databases.

In experimental protocols, C-Peptide 2 (rat) trifluoroacetate salt shows exceptional performance in receptor binding assays and animal models of metabolic disorders. Its application ranges from insulin secretion studies to investigations of endothelial function – two areas generating substantial scientific discourse. The compound's stability at -20°C and compatibility with common biological buffers make it a practical choice for laboratories focusing on peptide pharmacology.

Emerging trends in personalized medicine have increased scrutiny of species-specific peptides like this rat variant. Comparative studies between rodent and human C-peptide isoforms (a popular search query) provide insights into evolutionary biology and drug development strategies. The trifluoroacetate counterion in 41594-08-5 ensures optimal pH stability during these sensitive comparative analyses.

Quality control protocols for C-Peptide 2 (rat) involve rigorous spectroscopic characterization, including circular dichroism to verify secondary structure. This attention to detail responds to the scientific community's emphasis on reagent validation – a trending topic in research reproducibility initiatives. Storage recommendations (lyophilized at -80°C) align with best practices for long-term peptide stability, addressing common researcher concerns about compound degradation.

The compound's role extends to educational applications, serving as a model for teaching peptide chemistry principles. Academic searches for "teaching peptide purification" or "peptide handling techniques" reflect this pedagogical value. Its well-documented structure-activity relationship makes it particularly useful for illustrating bioconjugation strategies in graduate-level courses.

Ongoing clinical correlations with human proinsulin processing keep C-Peptide 2 (rat) relevant in diagnostic research. The peptide's behavior in immunoassays (a frequently searched methodology) provides crucial cross-reactivity data for assay development. These applications position CAS No. 41594-08-5 at the intersection of basic science and diagnostic innovation.

From a technical perspective, the trifluoroacetate salt form offers advantages in mass spec compatibility and chromatographic separation – key considerations for labs implementing proteomics workflows. This aligns with growing interest in "peptide analysis techniques" as reflected in search engine data. The compound's consistent retention time in RP-HPLC makes it valuable for method development and column calibration.

Future research directions may explore C-Peptide 2 (rat)'s potential in tissue engineering applications, particularly in pancreatic islet research – an area generating increasing scientific interest. The peptide's cell proliferative effects (a trending research topic) warrant further investigation using this well-characterized reference standard. Such studies could bridge current knowledge gaps in regenerative medicine applications.

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